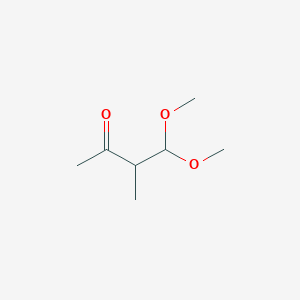
ethyl (2E)-2-(phenylhydrazono)propanoate
Descripción general
Descripción
Esters are a class of organic compounds that are derived from carboxylic acids . They are commonly used in a wide variety of applications, including as solvents, plasticizers, and flavorings .
Synthesis Analysis
Esters can be synthesized through a process known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of esters includes a carbonyl group (C=O) and an ether group (R-O-R’) .Chemical Reactions Analysis
Esters can undergo a number of chemical reactions, including hydrolysis, reduction, and the Claisen condensation .Physical And Chemical Properties Analysis
Esters have distinct physical and chemical properties. For instance, they often have pleasant smells and are usually less dense than water .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo) methylhydrazone-butanoate, a related compound to Ethyl (2E)-2-(Phenylhydrazono)propanoate, has been synthesized and structurally analyzed using X-ray diffraction. This analysis contributes to the understanding of the compound's molecular structure and its potential applications in various fields of chemistry (P. Wu, 2014).
Chemical Transformations and Derivatives
The compound has been utilized in the synthesis of various chemical derivatives. For example, ethyl 3-(benzoylamino)-1 H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates, demonstrating its role in facilitating complex chemical transformations (K. Cucek, B. Verček, 2008).
Antimicrobial Studies
New thiazole and thiadiazole derivatives have been synthesized using Ethyl (2E)-2-(Phenylhydrazono)propanoate, and their antimicrobial activities have been investigated. These studies offer insights into the potential biomedical applications of the compound (Fatma M. Saleh, A. Abdelhamid, H. Hassaneen, 2020).
Non-Bonding Interactions in Crystal Packing
Studies on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a structurally similar compound, have highlighted the role of non-hydrogen bonding interactions like N⋯π and O⋯π in crystal packing. This knowledge is crucial for understanding the molecular interactions and stability of related compounds (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (2E)-2-(phenylhydrazinylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHLGLQBPHEKMF-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(phenylhydrazono)propanoate | |
CAS RN |
13732-33-7, 4792-54-5 | |
| Record name | Ethyl (2E)-2-(2-phenylhydrazinylidene)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC120372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)




![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)







